molecular formula C11H11ClN2O5 B4686415 ethyl N-(4-chloro-3-nitrobenzoyl)glycinate

ethyl N-(4-chloro-3-nitrobenzoyl)glycinate

Cat. No. B4686415
M. Wt: 286.67 g/mol
InChI Key: URAYMAONOUOAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(4-chloro-3-nitrobenzoyl)glycinate, also known as ethyl N-(4-chloro-3-nitrobenzoyl)glycine or simply ECNG, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. ECNG is a glycine derivative that is synthesized through a multi-step process, and its structure is characterized by the presence of a nitro group and a chloro group on the benzene ring.

Mechanism of Action

The mechanism of action of ECNG is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the scavenging of reactive oxygen species. Additionally, ECNG has been shown to modulate the activity of certain enzymes, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
Studies have shown that ECNG has a number of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, ECNG has been shown to have analgesic effects and to modulate the activity of certain neurotransmitters. Additionally, studies have suggested that ECNG may have potential as a treatment for certain types of cancer, although further research is needed in this area.

Advantages and Limitations for Lab Experiments

One advantage of using ECNG in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may have harmful side effects. Additionally, ECNG is relatively easy to synthesize, which makes it more accessible to researchers. However, one limitation of using ECNG is its limited solubility in water, which may make it difficult to use in certain types of experiments.

Future Directions

There are several areas of future research that could be explored with regard to ECNG. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of ECNG and to determine its potential as a treatment for other types of diseases, such as cancer. Finally, researchers may also investigate ways to improve the solubility of ECNG in order to make it more useful in certain types of experiments.

Scientific Research Applications

ECNG has been the subject of several scientific studies, with researchers exploring its potential applications in the field of medicine. One area of interest is its potential as an anti-inflammatory agent, with studies showing that ECNG has the ability to inhibit the production of pro-inflammatory cytokines. Additionally, ECNG has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

properties

IUPAC Name

ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O5/c1-2-19-10(15)6-13-11(16)7-3-4-8(12)9(5-7)14(17)18/h3-5H,2,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAYMAONOUOAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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